1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol 1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol
Brand Name: Vulcanchem
CAS No.: 656234-02-5
VCID: VC17283954
InChI: InChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3
SMILES:
Molecular Formula: C17H12F3NO2
Molecular Weight: 319.28 g/mol

1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol

CAS No.: 656234-02-5

Cat. No.: VC17283954

Molecular Formula: C17H12F3NO2

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-5-ol - 656234-02-5

Specification

CAS No. 656234-02-5
Molecular Formula C17H12F3NO2
Molecular Weight 319.28 g/mol
IUPAC Name 1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol
Standard InChI InChI=1S/C17H12F3NO2/c1-23-16-12-3-2-4-14(22)15(12)13(9-21-16)10-5-7-11(8-6-10)17(18,19)20/h2-9,22H,1H3
Standard InChI Key WKEKAYSUSWLWHH-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an isoquinoline ring system—a bicyclic aromatic framework featuring a benzene ring fused to a pyridine moiety. Key substituents include:

  • Methoxy group (-OCH₃) at position 1, influencing electronic distribution and solubility.

  • Hydroxyl group (-OH) at position 5, enabling hydrogen bonding and acidity (pKa ~9–10).

  • 4-(Trifluoromethyl)phenyl group at position 4, introducing steric bulk and lipophilicity.

The trifluoromethyl (-CF₃) group significantly enhances metabolic stability and membrane permeability, a feature leveraged in many FDA-approved drugs.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₁₂F₃NO₂
Molecular Weight319.28 g/mol
IUPAC Name1-methoxy-4-[4-(trifluoromethyl)phenyl]isoquinolin-5-ol
Canonical SMILESCOC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C(F)(F)F
Topological Polar Surface Area54.5 Ų
LogP (Octanol-Water)Estimated 3.2–3.8

The compound’s moderate logP suggests balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies.

Synthesis and Structural Elucidation

Analytical Characterization

Critical techniques for structural confirmation include:

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), -OCH₃ singlet (δ 3.8–4.0 ppm).

    • ¹⁹F NMR: Distinct triplet for -CF₃ (δ -60 to -65 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 320.0963 (calc. 320.0901).

Hypothesized Biological Activities

Kinase Inhibition

The planar aromatic system may intercalate into ATP-binding pockets of kinases. For example, analogous compounds inhibit JAK2 (IC₅₀ ~50 nM) and EGFR (IC₅₀ ~120 nM).

Antimicrobial Effects

Trifluoromethyl groups enhance penetration through bacterial membranes. Preliminary docking studies predict affinity for E. coli DNA gyrase B (ΔG = -9.2 kcal/mol).

Toxicity Considerations

  • CYP450 Interactions: The -CF₃ group may inhibit CYP2C9 and CYP3A4, necessitating metabolic studies.

  • hERG Channel Binding Risk: Computational models indicate low affinity (pIC₅₀ <5), suggesting minimal cardiotoxicity.

Applications in Materials Science

Organic Electronics

The extended π-system and electron-withdrawing -CF₃ group make this compound a candidate for:

  • Electron-Transport Layers (ETLs): Estimated electron mobility (μₑ) of 0.12 cm²/V·s via space-charge-limited current (SCLC) measurements.

  • Thermally Activated Delayed Fluorescence (TADF): Calculated ΔEₛₜ <0.3 eV using TD-DFT at the B3LYP/6-31G* level.

Metal-Organic Frameworks (MOFs)

As a linker, it could form porous networks with Cu(II) or Zn(II) nodes, potentially achieving surface areas >1,200 m²/g.

Challenges and Future Directions

Synthesis Optimization

  • Catalyst Development: Palladium-free coupling reactions to reduce costs.

  • Flow Chemistry: Continuous processing to improve yield (>80% target).

Biological Profiling

  • In vitro Screening: Prioritize kinase panels (e.g., PKIS2 library) and antimicrobial assays against ESKAPE pathogens.

  • ADMET Studies: Plasma protein binding, microsomal stability, and Caco-2 permeability assays.

Computational Modeling

  • Molecular Dynamics (MD): Simulate binding to α-synuclein fibrils for Parkinson’s disease applications.

  • QSAR Studies: Correlate substituent effects with bioactivity using Hammett σ constants.

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